Technical Documentation Center

3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid
  • CAS: 438466-00-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Solubility and Stability of 3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid

Executive Summary The strategic incorporation of fluorinated moieties into active pharmaceutical ingredients (APIs) is a cornerstone of modern medicinal chemistry, often employed to enhance metabolic stability, binding a...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The strategic incorporation of fluorinated moieties into active pharmaceutical ingredients (APIs) is a cornerstone of modern medicinal chemistry, often employed to enhance metabolic stability, binding affinity, and lipophilicity.[1] 3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid (CAS: 438466-00-3, Molecular Formula: C₁₁H₁₀F₄O₃) is a compound of interest that marries a classic benzoic acid scaffold with a novel tetrafluorinated side chain. Understanding its fundamental physicochemical properties—namely solubility and stability—is a critical prerequisite for its advancement in any drug development pipeline. This guide provides a comprehensive framework for the systematic evaluation of these parameters. We will delve into the predicted physicochemical profile based on the molecule's unique structure, present detailed, field-proven protocols for empirical determination of its solubility and stability, and explain the scientific rationale underpinning these experimental designs. The methodologies described herein are grounded in the authoritative standards set by the International Council for Harmonisation (ICH) to ensure scientific rigor and regulatory compliance.[2][3]

Predicted Physicochemical Profile and Structural Rationale

While empirical data for this specific molecule is not publicly available, a robust predictive analysis can be performed based on its constituent parts.

  • The Benzoic Acid Core: This functional group imparts acidic properties to the molecule. The carboxylic acid moiety dictates that its aqueous solubility will be highly pH-dependent, with significantly greater solubility in basic conditions where the carboxylate salt is formed.

  • The (Tetrafluoropropoxy)methyl Side Chain: This group at the meta-position is the primary driver of the molecule's unique characteristics.

    • Lipophilicity: The fluorinated alkyl chain is inherently lipophilic, which is expected to decrease overall aqueous solubility compared to unsubstituted benzoic acid.

    • Chemical Inertness: The carbon-fluorine bond is exceptionally strong, suggesting that the tetrafluoropropoxy group itself will be resistant to metabolic degradation and chemical attack, thereby enhancing the molecule's intrinsic stability.[1]

    • Electronic Effects: Located at the meta-position, the electron-withdrawing inductive effect of the fluorinated chain on the carboxylic acid's pKa will be present but less pronounced than if it were in the ortho or para position. This is due to the lack of direct resonance interaction.[4]

These structural features allow us to forecast the compound's behavior and design a targeted experimental plan to quantify it.

Table 1: Predicted Physicochemical Characteristics

Property Predicted Characteristic Rationale
CAS Number 438466-00-3 Unique identifier.[5]
Molecular Formula C₁₁H₁₀F₄O₃ Derived from structure.[5]
Molecular Weight 266.19 g/mol Calculated from formula.[5]
Aqueous Solubility Low, pH-dependent Lipophilic side chain reduces water solubility; the carboxylic acid group allows for increased solubility at higher pH.
pKa ~3.8 - 4.2 Similar to other meta-substituted benzoic acids; the inductive effect of the side chain will slightly increase acidity compared to benzoic acid (pKa ~4.2).
LogP Moderately High The presence of the fluorinated, non-polar side chain is expected to significantly increase the octanol-water partition coefficient.

| Chemical Stability | High | The strong C-F bonds and the ether linkage are generally stable. The primary points of potential degradation are the carboxylic acid and benzyl ether bond under extreme conditions.[1] |

Part I: A Framework for Solubility Determination

The solubility of an API is a critical parameter that influences its bioavailability and dictates the strategy for formulation development.[6][7] The objective is to quantify the equilibrium solubility in various physiologically and pharmaceutically relevant media. The shake-flask method is the gold standard for determining thermodynamic solubility.[7]

Experimental Workflow for Solubility Profiling

The following workflow provides a systematic approach to determining the solubility of the target compound. The causality behind this design is to first establish the pH-dependent aqueous solubility profile, which is critical for predicting in-vivo dissolution, and then to explore solubility in organic co-solvents relevant to formulation.[6][8]

G cluster_prep Preparation cluster_aqueous Aqueous Solubility (pH-Dependency) cluster_organic Organic & Co-Solvent Screening prep_api 1. Source & Verify API (>95% Purity) prep_hplc 2. Develop & Validate Stability-Indicating HPLC Method prep_api->prep_hplc exec 3. Execute Shake-Flask Protocol (Excess API, 25°C, 48h agitation) prep_hplc->exec ph1 pH 1.2 Buffer (Simulated Gastric Fluid) ph1->exec ph4 pH 4.5 Buffer (Acetate) ph4->exec ph6 pH 6.8 Buffer (Phosphate) ph6->exec sol1 Ethanol sol1->exec sol2 Propylene Glycol sol2->exec sol3 DMSO sol3->exec analysis 4. Sample, Centrifuge/Filter, & Analyze Supernatant via HPLC exec->analysis report 5. Report Solubility (mg/mL & Molarity) analysis->report

Caption: Workflow for comprehensive solubility determination.

Protocol: Equilibrium Solubility via Shake-Flask Method

This protocol is designed to be self-validating by ensuring that equilibrium is reached, which is confirmed by consistent concentration measurements at successive time points (e.g., 24 and 48 hours).

1. Materials and Preparation:

  • 3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid (purity ≥95%).

  • Aqueous buffers: pH 1.2 (0.1 N HCl), pH 4.5 (Acetate), and pH 6.8 (Phosphate).[8]

  • Selected organic solvents (e.g., Ethanol, Propylene Glycol, DMSO).

  • Glass vials with screw caps.

  • Orbital shaker or rotator set to 25°C.

  • Centrifuge and/or 0.22 µm syringe filters.

  • Validated HPLC method capable of quantifying the compound.

2. Experimental Procedure:

  • Add an excess amount of the solid API to a series of vials (e.g., 5-10 mg). The visual presence of undissolved solid at the end of the experiment is crucial to confirm saturation.

  • Add a precise volume of each test solvent/buffer to the corresponding vials (e.g., 1 mL).

  • Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C).

  • Agitate the samples for 48 hours to ensure equilibrium is reached. A preliminary experiment can confirm the time to equilibrium.

  • After agitation, allow the vials to stand for a short period to let the excess solid settle.

  • Carefully withdraw an aliquot of the supernatant. Clarify the sample by centrifugation (e.g., 10,000 rpm for 10 minutes) or by passing it through a 0.22 µm syringe filter that does not bind the analyte. This step is critical to separate the dissolved API from any undissolved solid.

  • Immediately dilute the clarified sample with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

  • Analyze the diluted samples using the validated HPLC method to determine the concentration.

  • Perform each condition in triplicate to assess variability.

3. Data Analysis and Presentation:

  • Calculate the mean solubility and standard deviation for each solvent. The relative standard deviation should ideally be less than 10%.[8]

  • Summarize the results in a clear, tabular format.

Table 2: Template for Solubility Data Reporting

Solvent System pH (for aqueous) Temperature (°C) Mean Solubility (mg/mL) Standard Deviation Molar Solubility (mol/L)
0.1 N HCl 1.2 25
Acetate Buffer 4.5 25
Phosphate Buffer 6.8 25
Ethanol N/A 25
Propylene Glycol N/A 25

| DMSO | N/A | 25 | | | |

Part II: A Systematic Approach to Stability Profiling

Stability testing is a regulatory requirement that provides evidence on how the quality of a drug substance varies over time under the influence of environmental factors like temperature, humidity, and light.[9][10] The process is bifurcated into forced degradation (stress testing) and formal (ICH) stability studies.

Forced Degradation (Stress Testing)

The primary goal of forced degradation is not to completely degrade the compound, but to generate a target degradation of 5-20%.[11] This level of degradation is sufficient to identify likely degradation products, establish degradation pathways, and crucially, to prove the specificity of the analytical method, ensuring it is "stability-indicating."[12][13]

G cluster_stress Stress Conditions cluster_outcomes Key Outcomes start API Sample (in Solution or Solid State) acid Acid Hydrolysis 0.1 M HCl, 60°C start->acid base Base Hydrolysis 0.1 M NaOH, RT start->base ox Oxidation 3% H₂O₂, RT start->ox therm Thermal (Solid) 80°C start->therm photo Photolytic (Solid) ICH Q1B Conditions start->photo analyze Analyze Samples at Time Points (e.g., 2, 8, 24, 48h) via Stability-Indicating HPLC-UV/MS acid->analyze base->analyze ox->analyze therm->analyze photo->analyze eval Evaluate Data analyze->eval path Identify Degradation Pathways eval->path id Characterize Degradants eval->id method Confirm Analytical Method is 'Stability-Indicating' eval->method

Caption: Logical workflow for forced degradation studies.

Protocol: Forced Degradation Studies

1. General Setup:

  • Prepare a stock solution of the API in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

  • For each condition, mix the stock solution with the stressor solution.

  • Run a control sample (API solution without stressor) in parallel for each condition.

  • Analyze samples at appropriate time points (e.g., 0, 2, 8, 24 hours) until the target degradation is achieved.

2. Specific Stress Conditions:

  • Acid Hydrolysis: Mix the API stock with 0.1 M HCl. Keep at an elevated temperature (e.g., 60°C). If degradation is too rapid, reduce the temperature.[11]

  • Base Hydrolysis: Mix the API stock with 0.1 M NaOH. Typically conducted at room temperature as base hydrolysis of esters or similar functionalities can be rapid.[11]

  • Oxidation: Mix the API stock with 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light.[11]

  • Thermal Degradation: Expose the solid API powder to dry heat (e.g., 80°C). Periodically dissolve a sample for analysis.[14]

  • Photostability: Expose the solid API powder to a light source conforming to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[10] A sample protected from light (e.g., wrapped in aluminum foil) should be used as a control.

Formal ICH Stability Studies

Formal studies are performed on at least three primary batches to establish a re-test period for the drug substance.[3][15] The API is stored under specific temperature and humidity conditions for a defined period.

1. Rationale for Conditions:

  • Long-Term Conditions: These represent the recommended storage conditions for the product.

  • Accelerated Conditions: Elevated temperature and humidity are used to increase the rate of chemical degradation and physical change, allowing for the prediction of long-term stability.[13] A significant change under these conditions would trigger testing at an intermediate condition.[15]

2. Protocol Outline:

  • Batch Selection: Use at least three primary batches of the API manufactured by a process representative of the final production scale.[15]

  • Container Closure System: Store the API in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.

  • Storage: Place samples in calibrated stability chambers set to the conditions outlined in Table 3.

  • Testing Schedule: Pull samples at the specified time points and analyze them for a full suite of quality attributes (e.g., appearance, assay, purity/degradation products, water content) using validated analytical methods.

  • Evaluation: Analyze the data for trends over time. Any significant change, defined as a failure to meet the specification, must be investigated.[15]

Table 3: Standard ICH Stability Conditions for a Drug Substance

Study Type Storage Condition Minimum Duration Testing Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH 12 Months 0, 3, 6, 9, 12 months, and annually thereafter.[15]

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 Months | 0, 3, and 6 months.[15] |

Conclusion

The systematic characterization of 3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid is a multi-faceted process that relies on a logical progression from structural prediction to rigorous empirical testing. Its unique fluorinated side chain is predicted to confer high lipophilicity and stability, while the benzoic acid core will govern its pH-dependent solubility. By employing the standardized, robust protocols for solubility and stability outlined in this guide—protocols grounded in the authoritative principles of the ICH—researchers can generate the high-quality, reliable data necessary to understand the molecule's behavior, enable effective formulation development, and satisfy regulatory requirements for advancing this promising compound through the drug development lifecycle.

References

  • European Medicines Agency. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products. EMA. Retrieved from [Link]

  • ICH. (1996). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • ICH. (n.d.). Q1A(R2) Guideline. ICH. Retrieved from [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. EMA. Retrieved from [Link]

  • SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. Retrieved from [Link]

  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. DDL. Retrieved from [Link]

  • Kuentz, M., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • World Health Organization. (n.d.). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. WHO. Retrieved from [Link]

  • International Journal of Pharmaceutical Erudition. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Physical properties of hydrogen-bonded liquid crystal mixtures with fluorinated benzoic acids. Retrieved from [Link]

  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]

  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Quora. (2019). Which is more acidic, benzoic acid, p-methylbenzoic acid, or p-chlorobenzoic acid?. Retrieved from [Link]

Sources

Exploratory

Elucidating the Solid-State Architecture: A Comprehensive Guide to the Crystal Structure Analysis of 3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid

An In-depth Technical Guide: Abstract The precise three-dimensional arrangement of atoms within a crystalline solid is a critical determinant of its physicochemical properties, profoundly influencing its behavior in phar...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Abstract

The precise three-dimensional arrangement of atoms within a crystalline solid is a critical determinant of its physicochemical properties, profoundly influencing its behavior in pharmaceutical applications. This guide provides a comprehensive, in-depth technical workflow for the single-crystal X-ray diffraction (SC-XRD) analysis of 3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid. While the specific crystal structure of this compound is not publicly deposited at the time of this writing, this document serves as an authoritative protocol for its determination. We address researchers, scientists, and drug development professionals, offering not just a sequence of steps, but the causal reasoning behind key experimental choices. The narrative follows the entire crystallographic journey, from the foundational principles of crystal growth to the final stages of structure solution, refinement, and validation, ensuring a self-validating and robust analytical system.

Part 1: The Rationale for Structural Elucidation in Drug Development

The target molecule, 3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid, is a compelling subject for structural analysis due to its distinct chemical features relevant to medicinal chemistry. The benzoic acid moiety is a common scaffold in drug design, known to participate in crucial intermolecular interactions and influence solubility.[1] Furthermore, the incorporation of a tetrafluorinated propoxy group is a deliberate strategy to modulate the molecule's properties. Fluorine and trifluoromethyl groups are frequently used in drug design to enhance metabolic stability, increase binding affinity, and fine-tune lipophilicity.[2]

Understanding the precise solid-state conformation and intermolecular packing of this molecule through crystal structure analysis is paramount.[3] This knowledge directly informs:

  • Polymorphism: Identifying different crystalline forms that can have varied solubility, stability, and bioavailability.

  • Structure-Activity Relationship (SAR): Providing an exact 3D model of the molecule to understand its interaction with biological targets.

  • Formulation Development: Guiding the selection of excipients and predicting dissolution behavior.

  • Intellectual Property: Defining the novel solid-state form of a potential active pharmaceutical ingredient (API).

This guide, therefore, presents a complete methodological blueprint to achieve this structural determination with the highest degree of scientific rigor.

Part 2: The Crystallographic Workflow: A Holistic Overview

The determination of a crystal structure is a sequential process where the success of each step is contingent upon the quality of the preceding one.[3] The entire workflow is a system designed to translate the diffraction of X-rays by a crystal lattice into a precise atomic model.

workflow cluster_prep Phase 1: Sample Preparation cluster_exp Phase 2: The Diffraction Experiment cluster_analysis Phase 3: Structure Determination & Validation synthesis Compound Procurement (CAS: 438466-00-3) growth High-Quality Crystal Growth synthesis->growth Solvent Screening selection Crystal Selection & Mounting growth->selection Microscopic Inspection data_coll X-ray Data Collection selection->data_coll data_proc Data Integration & Reduction data_coll->data_proc Raw Frames to Intensity Data solution Structure Solution (Phase Problem) data_proc->solution refinement Iterative Model Refinement solution->refinement Initial Model validation Validation & Deposition (CIF) refinement->validation Final Model

Caption: The complete workflow for single-crystal X-ray structure determination.

Part 3: Foundational Protocols: From Powder to Perfect Crystal

The quality of the final crystal structure is fundamentally limited by the quality of the single crystal used for the experiment. This initial phase cannot be overstated in its importance.[4]

Protocol: Single Crystal Growth via Slow Evaporation

Causality: Slow evaporation is chosen as a primary method because it allows molecules to self-assemble into a highly ordered lattice with minimal defects. The choice of solvent is critical; an ideal solvent will dissolve the compound sufficiently but evaporate at a rate that promotes gradual, controlled crystallization over rapid precipitation. For 3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid, a solvent system that balances the polarity of the carboxylic acid with the non-polar fluorinated tail is required.

Methodology:

  • Solvent Screening: Test the solubility of ~5 mg of the compound in 0.5 mL of various solvents (e.g., ethyl acetate, acetone, methanol, and co-solvent systems like ethyl acetate/hexane). Identify a solvent or system in which the compound is moderately soluble.

  • Preparation: Prepare a nearly saturated solution by dissolving the compound in the chosen solvent system at room temperature.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Incubation: Cover the vial with a cap, pierced with one or two small holes using a needle. This restricts the rate of evaporation.

  • Isolation: Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks. Monitor periodically for the formation of well-defined, block-shaped, colorless crystals.[5]

Protocol: Crystal Selection and Mounting

Causality: The crystal chosen must be a "single" crystal, meaning it possesses a continuous and uninterrupted lattice. Defects, twinning, or multiple crystals growing together will corrupt the diffraction data. The ideal size is typically between 30 and 300 microns.[6]

Methodology:

  • Inspection: Place a drop of the crystallization solution containing crystals onto a microscope slide. Under a polarized light microscope, select a crystal that is clear, has sharp edges, well-defined faces, and extinguishes light evenly as the polarizing stage is rotated.

  • Mounting: Carefully pick up the selected crystal using a cryo-loop or a glass fiber coated with a minimal amount of non-diffracting oil or epoxy.[6]

  • Affixing: Attach the fiber to a goniometer head, which will then be mounted on the diffractometer.[7]

Part 4: The Diffraction Experiment: Capturing the Data

Single-crystal X-ray diffraction operates on the principle of Bragg's Law, where a monochromatic X-ray beam is diffracted by the electron clouds of the atoms arranged in a periodic lattice.[7] The resulting diffraction pattern contains the information needed to reconstruct the atomic arrangement.[6]

Protocol: Single-Crystal X-ray Data Collection

Causality: Data is collected at a low temperature (typically 100 K) to reduce the thermal vibration of atoms. This results in less diffuse scattering and higher resolution data, allowing for more precise determination of atomic positions and thermal parameters. The crystal is rotated during data collection to capture diffraction data from all possible orientations, ensuring a complete dataset.[8]

Methodology:

  • Instrument Setup: Mount the goniometer head on the diffractometer (e.g., a Bruker SMART APEXII or similar).[9]

  • Cryo-cooling: Cool the crystal to the target temperature (e.g., 100 K) using a stream of cold nitrogen gas.

  • Unit Cell Determination: Collect a few initial frames to locate strong reflections. These are used by the instrument's software to determine the preliminary unit cell parameters and Bravais lattice.[8]

  • Data Collection Strategy: Based on the determined crystal system, the software will calculate an optimal strategy (a series of runs with specific crystal orientations and exposure times) to collect a complete and redundant dataset.[10]

  • Execution: Initiate the full data collection run. This may take several hours. The detector captures the diffraction patterns as a series of images.[6]

Data Reduction

Once collection is complete, the raw image files are processed. This involves integrating the intensity of each diffraction spot, applying corrections for experimental factors (like Lorentz and polarization effects), and generating a reflection file (e.g., an HKL file) that lists each reflection with its Miller indices (h,k,l) and its measured intensity.

Part 5: From Data to Model: Structure Solution and Refinement

This phase involves solving the "phase problem" and then iteratively refining an atomic model until it accurately represents the experimental data.[11]

Structure Solution: Overcoming the Phase Problem

Causality: The diffraction experiment measures the intensities of the diffracted X-rays, which are proportional to the square of the structure factor amplitudes. However, the phase information of the structure factors is lost.[11] To calculate the electron density map and see the atoms, these phases must be determined. For a small organic molecule like the title compound, Direct Methods are the standard and most effective approach. This statistical method finds relationships between the phases of the strongest reflections to generate an initial phase set.[11]

Protocol: Structure Refinement

Causality: The initial model from structure solution is a rough approximation. Least-squares refinement is the process of adjusting the model's parameters (atomic coordinates, site occupancies, and displacement parameters) to minimize the difference between the structure factors calculated from the model (|Fc|) and those observed experimentally (|Fo|).[12][13]

Methodology (using a program like SHELXL):

  • Initial Refinement: Using the reflection data, solve the structure. The initial electron density map should reveal the positions of most non-hydrogen atoms.

  • Atom Assignment: Assign atom types (C, O, F) to the electron density peaks based on chemical sense and peak heights.

  • Anisotropic Refinement: Refine the positions and anisotropic displacement parameters (ADPs) for all non-hydrogen atoms. ADPs model the thermal motion of atoms as ellipsoids, providing a more accurate model than simple spheres (isotropic).

  • Hydrogen Atom Placement: Hydrogen atoms are typically not visible in the electron density map due to their low scattering power.[3] They are placed in calculated geometric positions and refined using a "riding model," where their positions are tied to the heavy atom they are bonded to.

  • Convergence: Continue refinement until the model converges, meaning the shifts in parameters between cycles are negligible. The quality of the fit is assessed using residual factors.

Key Refinement Metrics

The success of the refinement is judged by several key indicators, which should be reported in the final crystallographic table.

ParameterDescriptionTypical Target Value
R1 The conventional R-factor, a measure of agreement between observed and calculated structure factor amplitudes.< 0.05 for high-quality data
wR2 A weighted R-factor based on F², which includes all reflection data.< 0.15 is generally good
GooF (S) Goodness-of-Fit. Should be close to 1.0 for a well-refined structure.~ 1.0

Part 6: Finalizing the Structure: Validation and Interpretation

The final step is to critically evaluate the refined model for chemical reasonability and prepare it for publication or deposition.

Structural Interpretation

With a finalized model, key geometric parameters can be analyzed. For 3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid, particular attention should be paid to:

  • Hydrogen Bonding: The carboxylic acid groups are highly likely to form hydrogen-bonded dimers, linking two molecules together in a centrosymmetric fashion.[5][9] This is a dominant interaction that will likely define the crystal packing.

  • Torsion Angles: Analyze the torsion angles defining the orientation of the tetrafluoropropoxy group and the benzoic acid relative to the central methylene linker.

  • Fluorine Interactions: Investigate for any close C-H···F or F···F contacts, which can play a role in stabilizing the crystal lattice.

Crystallographic Data Summary

All crystallographic experiments should culminate in a standardized summary table.

ParameterValue
Empirical formula C₁₁H₁₀F₄O₃
Formula weight 266.19
Temperature (K) 100(2)
Wavelength (Å) e.g., 0.71073 (Mo Kα)
Crystal system To be determined
Space group To be determined
Unit cell dimensions
a (Å)To be determined
b (Å)To be determined
c (Å)To be determined
α (°)To be determined
β (°)To be determined
γ (°)To be determined
Volume (ų) To be determined
Z To be determined
Density (calculated) (Mg/m³) To be determined
Final R indices [I>2σ(I)] R1 = ?, wR2 = ?
R indices (all data) R1 = ?, wR2 = ?
Goodness-of-fit on F² ?
Validation and Deposition

Before considering the structure complete, the final Crystallographic Information File (CIF) must be validated. The checkCIF algorithm, provided by the International Union of Crystallography (IUCr), is the gold standard. It automatically checks for inconsistencies in the data, geometric outliers, and potential errors in the refinement. Upon successful validation, the CIF should be deposited in a public database, such as the Cambridge Crystallographic Data Centre (CCDC), to make the data available to the scientific community.

References

  • Mathematical Crystallography Class Notes. (n.d.). Crystal Structure Determination & Refinement.
  • Matest. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
  • University of York. (n.d.). Single Crystal X-ray Diffraction. Chemistry Teaching Labs.
  • The University of Oklahoma. (n.d.). Structure Refinement.
  • Watkin, D. J. (2025). Structure refinement: Some background theory and practical strategies. ResearchGate.
  • Zhang, G. et al. (2017). New Tricks of the Trade for Crystal Structure Refinement. ACS Central Science.
  • Chopra, D. (n.d.). Preliminary understanding of experiments on single crystal X-ray crystallography. Indian Chemical Society.
  • Carleton College. (2007). Single-crystal X-ray Diffraction. SERC.
  • Minor, W. et al. (n.d.). X-ray diffraction experiment – the last experiment in the structure elucidation process. PMC - NIH.
  • Müller, P. (n.d.). Crystal structure refinement. Oxford Academic.
  • Batsanov, A. S. (2004). 3-Fluoro-4-methylbenzoic acid. ResearchGate.
  • S. Mohamed, M. et al. (n.d.). Crystal structure of 3-acetoxy-2-methylbenzoic acid. PMC - NIH.
  • Matrix Scientific. (n.d.). 3-(2,2,3,3-Tetrafluoropropoxy)benzoic acid.
  • Bacsa, J. et al. (n.d.). 3-Methyl-2-(4-methylphenoxy)benzoic acid. PMC - NIH.
  • Beijing Xinheng Research Technology Co., Ltd. (n.d.). 3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid.
  • Kamal, M. et al. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. PubMed.
  • Gillis, E. P. et al. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.

Sources

Foundational

1H and 19F NMR of 3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid

An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectroscopy of 3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid Introduction: The Imperative for Precise Structural Elucidation In the landscape of modern drug discove...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectroscopy of 3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid

Introduction: The Imperative for Precise Structural Elucidation

In the landscape of modern drug discovery and materials science, the incorporation of fluorine into organic molecules is a cornerstone strategy for modulating physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.[1] The compound 3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid is a prime example of a molecule where a fluorinated aliphatic chain is tethered to an aromatic core. This structural motif presents unique challenges and opportunities for characterization. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the synergistic use of proton (¹H) and fluorine-19 (¹⁹F) NMR, stands as the definitive, non-destructive technique for its unambiguous structural verification and purity assessment.

This technical guide provides a comprehensive exploration of the ¹H and ¹⁹F NMR spectra of 3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid. Moving beyond a simple data report, we will delve into the theoretical underpinnings of the expected spectral features, explain the rationale behind experimental design, and provide detailed protocols for data acquisition. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of how to leverage multinuclear NMR for the characterization of complex fluorinated molecules.

Molecular Structure and Spin Systems

A thorough NMR analysis begins with a clear understanding of the molecule's structure and the distinct magnetic environments of its nuclei.

Caption: Molecular structure of 3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid with atom numbering.

The molecule can be dissected into three primary spin systems:

  • Aromatic System: A 1,3-disubstituted benzene ring gives rise to four distinct aromatic protons (H₂, H₄, H₅, H₆). Their coupling patterns will be complex due to varying ortho, meta, and para relationships.

  • Benzoic Acid and Benzylic Protons: The carboxylic acid proton (-COOH) and the benzylic methylene protons (-CH₂-O) constitute this group.

  • Tetrafluoropropoxy Chain: This is the most complex and informative region, containing a methylene group (-O-CH₂-), two non-equivalent difluoromethylene groups (-CF₂-), and a terminal proton (-CF₂H). The extensive heteronuclear (¹H-¹⁹F) and homonuclear (¹⁹F-¹⁹F) couplings are key to its characterization.

¹H NMR Spectral Analysis: A Predictive Approach

Due to the ¹⁹F nucleus (spin I=½, 100% natural abundance), the ¹H NMR spectrum will exhibit extensive splitting from ¹H-¹⁹F J-coupling.[2] Understanding these couplings is critical for accurate interpretation.

Assignment Predicted δ (ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz) Rationale & Key Insights
H (COOH)~11-13broad singlet (br s)N/AThe carboxylic acid proton is acidic and undergoes rapid chemical exchange with trace water in the solvent, leading to significant signal broadening. Its chemical shift is highly dependent on concentration and solvent.[3]
H₂, H₄, H₅, H₆7.5 - 8.2multiplets (m)JHH ≈ 1.5-8.0These aromatic protons form a complex second-order multiplet system. H₂ will likely appear as a singlet or narrow triplet. H₄ and H₆ will be doublets or doublet of doublets, and H₅ will be a triplet or triplet of doublets.[4]
H₈ (Ar-CH₂-O)~4.6singlet (s)N/AThese benzylic protons are four bonds removed from the nearest fluorine atoms. Any ⁴JHF coupling is expected to be negligible or very small (<1 Hz), resulting in a sharp singlet.
H₉ (-O-CH₂-CF₂)~4.2triplet (t)³JHF ≈ 12-15These protons are coupled to the two adjacent fluorine nuclei on C₁₀. The resulting triplet is a classic indicator of a -CH₂-CF₂- moiety.
H₁₁ (-CF₂-H)~6.0triplet of triplets (tt)²JHF ≈ 50-55, ³JHF ≈ 4-6This proton exhibits a large geminal coupling to the two fluorines on C₁₁ and a smaller vicinal coupling to the two fluorines on C₁₀. This highly characteristic "triplet of triplets" is a definitive signature of the -CF₂-CF₂H terminus.[5]

¹⁹F NMR Spectral Analysis: The Fluorine Fingerprint

¹⁹F NMR offers superior sensitivity and a much wider chemical shift range compared to ¹H NMR, making it an exceptionally powerful tool for analyzing fluorinated compounds.[6][7] This wide dispersion means that even subtle differences in the electronic environment of fluorine nuclei lead to well-resolved signals.[1] Chemical shifts are typically referenced to an external standard like CFCl₃ (δ = 0 ppm).[8][9]

Assignment Predicted δ (ppm) vs CFCl₃ Predicted Multiplicity Predicted Coupling Constants (J, Hz) Rationale & Key Insights
F₁₀ (-CH₂-CF₂ -CF₂H)~ -125triplet of triplets (tt)³JFF ≈ 5-10, ³JHF ≈ 12-15These fluorine nuclei are coupled to the vicinal fluorines on C₁₁ (triplet) and the vicinal protons on C₉ (triplet). The resulting multiplet confirms the central position of this CF₂ group in the aliphatic chain.
F₁₁ (-CF₂-F₂ H)~ -138doublet of triplets (dt)²JHF ≈ 50-55, ³JFF ≈ 5-10These fluorines show a large coupling to the geminal proton H₁₁ (doublet) and a smaller coupling to the vicinal fluorines on C₁₀ (triplet). This pattern is unambiguous for the terminal -CF₂H group.[10]

Experimental Protocols: Ensuring Data Integrity

The acquisition of high-quality, reproducible NMR data is contingent on meticulous experimental design and execution. The following protocols provide a validated workflow for the analysis of 3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid.

Sample Preparation Workflow

A robust sample preparation protocol is the foundation of a successful NMR experiment.

cluster_prep Sample Preparation cluster_acq Data Acquisition A 1. Weigh Compound (5-10 mg) B 2. Select Solvent (e.g., DMSO-d₆, 0.6 mL) A->B C 3. Add Internal Standard (Optional, e.g., TMS for ¹H) B->C D 4. Dissolve & Vortex (Ensure complete dissolution) C->D E 5. Transfer to NMR Tube (Filter if particulates are present) D->E F 6. Insert Sample & Lock G 7. Tune & Match Probe (¹H and ¹⁹F channels) F->G H 8. Shimming (Optimize magnetic field homogeneity) G->H I 9. Acquire Spectra (¹H, ¹⁹F, and optional 2D) H->I

Caption: Standard workflow for NMR sample preparation and data acquisition.

Detailed Steps:

  • Compound Weighing: Accurately weigh 5-10 mg of 3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid directly into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is an excellent choice as it readily dissolves the carboxylic acid and its residual water peak does not obscure key signals. CDCl₃ can also be used, but the acidic proton may exchange or broaden significantly. Use a standard volume, typically 0.6 mL.[11]

  • Dissolution: Add the solvent to the vial and vortex thoroughly until the sample is completely dissolved. Gentle warming may be required.

  • Transfer: Using a clean pipette, transfer the solution into a high-quality 5 mm NMR tube. If any solid particles are visible, filter the solution through a small plug of glass wool in the pipette.

  • Referencing (¹⁹F NMR): For ¹⁹F NMR, referencing can be challenging. While an internal standard can be added, it is often preferable to use an external standard or modern instrument software that uses the deuterium lock frequency to reference the spectrum (indirect referencing), avoiding sample contamination.[8] If an internal standard is required, a compound with a known chemical shift that does not overlap with the analyte signals, such as trifluoroacetic acid (δ ≈ -76.55 ppm), can be used.[9]

Spectrometer Setup and Acquisition Parameters

The choice of acquisition parameters is a trade-off between sensitivity, resolution, and experimental time.

For ¹H NMR Spectroscopy:

  • Spectrometer: 400 MHz or higher Bruker Avance spectrometer (or equivalent).

  • Pulse Program: Standard single-pulse sequence (e.g., zg30).

  • Spectral Width (SW): ~16 ppm (e.g., -2 to 14 ppm).

  • Acquisition Time (AQ): 2-3 seconds to ensure good digital resolution.

  • Relaxation Delay (D1): 2-5 seconds. For accurate integration, D1 should be at least 5 times the longest T₁ of the protons of interest.[2]

  • Number of Scans (NS): 8-16 scans are typically sufficient for a sample of this concentration.

For ¹⁹F NMR Spectroscopy:

  • Spectrometer: 400 MHz or higher, equipped with a broadband or fluorine-specific probe.

  • Pulse Program: Standard single-pulse sequence, often with proton decoupling (zgpg30 with cpd for ¹H decoupling).

    • Rationale: Acquiring both a coupled and a ¹H-decoupled spectrum is highly recommended. The decoupled spectrum simplifies multiplets to reveal ¹⁹F-¹⁹F couplings, while the coupled spectrum provides the crucial ¹H-¹⁹F coupling information.[12]

  • Spectral Width (SW): ~250 ppm (e.g., -50 to -200 ppm) to cover the wide chemical shift range of organofluorine compounds.[7]

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds.

  • Number of Scans (NS): 16-64 scans.

Advanced NMR Experiments: Deepening Structural Insight

For complete and irrefutable assignment, two-dimensional (2D) NMR experiments are invaluable.

  • ¹H-¹⁹F HETCOR (Heteronuclear Correlation): This experiment directly correlates proton signals with the fluorine nuclei they are coupled to. It would definitively link the H₉ protons to the F₁₀ fluorines and the H₁₁ proton to the F₁₁ fluorines, confirming the assignments made from 1D spectra.

  • ¹H-¹³C HSQC/HMBC (Heteronuclear Single/Multiple Bond Correlation): These experiments map the full carbon skeleton and connect protons to their directly attached (HSQC) or long-range (HMBC) carbons, providing complete structural verification.

Conclusion

The structural elucidation of 3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid is a task perfectly suited to the capabilities of multinuclear NMR spectroscopy. The ¹H NMR spectrum, while complicated by heteronuclear couplings, provides clear signatures for the distinct proton environments, most notably the characteristic triplet of triplets for the terminal proton of the fluoroalkoxy chain. The ¹⁹F NMR spectrum complements this data, offering highly resolved and sensitive signals that unambiguously define the structure and electronic environment of the fluorinated moiety. By employing the rigorous experimental protocols and interpretative strategies outlined in this guide, researchers can confidently verify the structure, assess the purity, and gain deep molecular insights essential for advancing their research in drug development and materials science.

References

  • University of Ottawa NMR Facility Blog. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants. Available at: [Link]

  • Frank, A. et al. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. NIH. Available at: [Link]

  • American Chemical Society. (n.d.). Determination of Magnitudes and Relative Signs of 1H–19F Coupling Constants through 1D- and 2D-TOCSY Experiments. The Journal of Organic Chemistry. Available at: [Link]

  • American Chemical Society. (n.d.). Predicting 19F NMR chemical shifts of polyfluorinated molecules: Authenticating the method to probe structures. ACS Publications. Available at: [Link]

  • The Royal Society of Chemistry. (2007). Supporting Information for "Design, Synthesis and Crystal structure of a multiple Donor-Acceptor...". Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information for a publication. Available at: [Link]

  • Process NMR Associates. (n.d.). 19Flourine NMR. Available at: [Link]

  • American Chemical Society. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. Available at: [Link]

  • ResearchGate. (2022). ¹⁹F NMR spectra of 4‐fluorobenzoic acid (a) and its mixture.... Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for a publication. Available at: [Link]

  • National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PMC. Available at: [Link]

  • University of Wisconsin-Madison. (2001). Fluorine NMR. Available at: [Link]

  • Quora. (2024). How to interpret the 19F NMR spectra. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Investigating 3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid in Medicinal Chemistry

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and investigational protocols for the novel chemical entity, 3-[(2,2,3,...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and investigational protocols for the novel chemical entity, 3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid. While specific biological data for this compound is not yet prevalent in public literature, its unique structural motifs—a benzoic acid core, a flexible linker, and a tetrafluoropropoxy group—suggest significant potential in medicinal chemistry. This guide outlines the scientific rationale for its investigation, detailed protocols for its characterization, and a strategic workflow for its evaluation as a potential therapeutic agent. The methodologies described herein are grounded in established principles of drug discovery and are designed to systematically uncover the therapeutic value of this and similar fluorinated compounds.

Introduction: Rationale for Investigation

The compound 3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid represents a fascinating scaffold for medicinal chemistry exploration. Its structure combines three key features that are highly relevant in modern drug design:

  • Benzoic Acid Core: A well-established pharmacophore present in numerous approved drugs. The carboxylic acid group can act as a key hydrogen bond donor/acceptor or a mimetic of other functional groups, and its derivatives have shown a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties[1][2].

  • Flexible Linker: The methylene linker provides rotational freedom, allowing the fluorinated tail to adopt various conformations within a binding pocket.

  • Tetrafluoropropoxy Group: The incorporation of fluorine is a powerful strategy in medicinal chemistry. Fluorine and fluoroalkyl groups can significantly enhance metabolic stability, improve binding affinity, and modulate physicochemical properties such as lipophilicity and pKa[3][4][5][6]. The 2,2,3,3-tetrafluoropropoxy moiety, in particular, is expected to confer unique electronic and steric properties, potentially leading to improved drug-like characteristics[7].

Given these features, 3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid is a promising candidate for investigation across various therapeutic areas. This guide provides a systematic approach to its evaluation.

Hypothesized Therapeutic Applications

Based on the structural components, we can hypothesize several potential therapeutic applications for this scaffold:

  • Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) are benzoic acid derivatives. The fluorinated tail could enhance binding to targets like COX enzymes or other inflammatory mediators.

  • Anticancer Agents: The benzoic acid scaffold is found in various anticancer agents[2]. The tetrafluoropropoxy group could improve cell permeability and metabolic stability, key features for effective oncology drugs.

  • Metabolic Disease Modulators: The structural features may allow for interaction with nuclear receptors or enzymes involved in metabolic pathways. For instance, derivatives of 3-phenoxybenzoic acid have been investigated for their effects on peroxisome proliferator-activated receptors (PPARs)[8].

  • P2Y14 Receptor Antagonists: Recent studies have identified 3-sulfonamido benzoic acid derivatives as potent P2Y14R antagonists for treating acute lung injury, highlighting the utility of the 3-substituted benzoic acid scaffold in targeting inflammatory diseases[9][10].

Physicochemical Characterization: Foundational Protocols

Before any biological evaluation, a thorough physicochemical characterization of the compound is essential.

Protocol 3.1: Purity and Identity Confirmation
  • High-Performance Liquid Chromatography (HPLC):

    • Objective: To determine the purity of the synthesized compound.

    • Method:

      • Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

      • Inject 5-10 µL onto a C18 reverse-phase column.

      • Use a gradient elution method, for example, starting with 95% water (with 0.1% formic acid) and 5% acetonitrile (with 0.1% formic acid), ramping to 95% acetonitrile over 10-15 minutes.

      • Monitor the elution profile using a UV detector at multiple wavelengths (e.g., 254 nm and 280 nm).

      • Purity should be >95% for use in biological assays.

  • Mass Spectrometry (MS):

    • Objective: To confirm the molecular weight of the compound.

    • Method:

      • Infuse a dilute solution of the compound into an electrospray ionization (ESI) mass spectrometer.

      • Acquire spectra in both positive and negative ion modes.

      • Compare the observed m/z value with the calculated molecular weight of 3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid (C11H10F4O3, MW = 282.19 g/mol ).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To confirm the chemical structure.

    • Method:

      • Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

      • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

      • The spectra should be consistent with the proposed structure, showing the characteristic signals for the aromatic protons, the methylene linker, and the tetrafluoropropoxy group.

Protocol 3.2: Solubility and Lipophilicity Determination
Parameter Method Protocol Summary Significance
Aqueous Solubility Kinetic Solubility Assay1. Prepare a high-concentration DMSO stock solution (e.g., 10 mM). 2. Make serial dilutions in DMSO. 3. Add to a 96-well plate and then add aqueous buffer (e.g., PBS, pH 7.4). 4. Shake for 1-2 hours. 5. Measure turbidity by nephelometry or UV-Vis spectroscopy.Poor solubility can lead to inaccurate biological data and poor oral absorption.
Lipophilicity (LogP/LogD) Shake-Flask Method (Octanol/Water)1. Prepare a solution of the compound in octanol-saturated water or water-saturated octanol. 2. Add an equal volume of the other phase. 3. Shake vigorously for 1 hour. 4. Centrifuge to separate the layers. 5. Measure the concentration of the compound in each layer by HPLC-UV. 6. LogP = log([Compound]octanol / [Compound]water). For LogD, use a buffer of a specific pH.Influences cell permeability, plasma protein binding, and metabolic clearance[11].

Biological Evaluation: A Strategic Workflow

A tiered approach to biological screening is recommended to efficiently identify the therapeutic potential of 3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Dose-Response cluster_2 Tier 3: Secondary & Mechanistic Assays A High-Throughput Screening (HTS) Broad panel of targets (e.g., kinases, GPCRs, ion channels) C Hit Confirmation Re-test active compounds from primary screen A->C B Phenotypic Screening Cell-based assays for desired phenotype (e.g., anti-inflammatory, anti-proliferative) E Target Deconvolution (for phenotypic hits) B->E D Dose-Response Analysis Determine IC50/EC50 values C->D F Orthogonal Assays Confirm activity using a different assay format D->F G Mechanism of Action (MoA) Studies Biochemical and cellular assays to understand how the compound works E->G F->G ADME_Workflow cluster_ADME In Vitro ADME Assays start Test Compound Permeability Permeability PAMPA / Caco-2 start->Permeability Metabolism Metabolic Stability Liver Microsomes / Hepatocytes start->Metabolism ProteinBinding Plasma Protein Binding Equilibrium Dialysis start->ProteinBinding Transporters Transporter Interaction P-gp / OATP assays start->Transporters end Pharmacokinetic Profile Permeability->end Metabolism->end ProteinBinding->end Transporters->end

Caption: In vitro ADME profiling workflow.

ADME Parameter Assay Significance
Absorption PAMPA, Caco-2 permeabilityPredicts oral absorption potential.
Distribution Plasma Protein BindingHigh binding can reduce the free drug concentration available to act on the target.
Metabolism CYP Inhibition/InductionAssesses the potential for drug-drug interactions.[12]
Excretion (Predicted from in vivo studies)Determines the route and rate of elimination from the body.

Lead Optimization Strategies

Should 3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid show promising activity but suboptimal ADME properties, several structural modifications can be explored:

  • Benzoic Acid Position: Moving the substituent from the meta (3-position) to the ortho (2-position) or para (4-position) can significantly alter binding affinity and physicochemical properties.

  • Linker Modification: The length and nature of the linker can be varied. For example, replacing the methylene with an oxygen (ether linkage) or nitrogen (amine linkage) would impact flexibility and hydrogen bonding potential.

  • Fluorination Pattern: The degree and position of fluorine substitution on the propoxy tail can be altered to fine-tune lipophilicity and metabolic stability.

Conclusion

While 3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid is a novel entity without established biological data, its structure is ripe for medicinal chemistry exploration. The strategic incorporation of a tetrafluoropropoxy group onto a versatile benzoic acid scaffold provides a strong rationale for its investigation. By following the systematic protocols outlined in this guide for characterization, biological screening, and ADME profiling, researchers can effectively unlock the therapeutic potential of this promising compound and contribute to the development of new medicines.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • Jornada, D. H., dos Santos, J. L., & Churio, M. S. (2016). The role of small molecules containing fluorine atoms in medicine and imaging applications. RSC Advances, 6(34), 28416-28434. [Link]

  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. [Link]

  • Gannon, S. A., Nabb, D. L., G-B., J., Buck, R. C., Buxton, L. W., & Kennedy, G. L. (2016). Absorption, distribution, metabolism, excretion, and kinetics of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid ammonium salt following a single dose in rat, mouse, and cynomolgus monkey. Toxicology, 340, 24-32. [Link]

  • Vertex Pharmaceuticals Incorporated. (2014). Solid forms of 3-(6-(1-(2,2-difluorobenzo[D]d[3][5]ioxol-5-yl) cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid. U.S. Patent 8,653,103 B2.

  • Kim, J., et al. (2019). Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide. Molecules, 24(12), 2295. [Link]

  • Patil, C. J., Patil, M. C., & Patil, M. C. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Oganesyan, E. T., et al. (2020). Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives. Pharmaceutical Chemistry Journal, 54(3), 229-234. [Link]

  • Gola, J., et al. (2019). Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides. Molecules, 24(14), 2603. [Link]

  • PTC Therapeutics, Inc. (2022). Crystalline forms of 3-[5-(2-fluorophenyl)-o[3][4][7]xadiazol-3-yl]-benzoic acid for the treatment of disease. U.S. Patent Application 17/312,689.

  • Kumar, A., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. [Link]

  • Ma, L., et al. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. European Journal of Medicinal Chemistry, 285, 116248. [Link]

  • Pais, J. P., et al. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Pharmaceuticals, 15(9), 1109. [Link]

  • Carocci, A., et al. (2021). Serinol-Based Benzoic Acid Esters as New Scaffolds for the Development of Adenovirus Infection Inhibitors: Design, Synthesis, and In Vitro Biological Evaluation. ACS Infectious Diseases, 7(6), 1433-1444. [Link]

  • Banks, R. E., Smart, B. E., & Tatlow, J. C. (Eds.). (2013). Organofluorine chemistry: principles and commercial applications. Springer Science & Business Media. [Link]

  • DrugPatentWatch. (2025). The Pharmaceutical Patent Playbook: Forging Competitive Dominance from Discovery to Market and Beyond. [Link]

  • Bénéch, H., et al. (2015). Safety and pharmacokinetics of the CIME combination of drugs and their metabolites after a single oral dosing in healthy volunteers. Fundamental & Clinical Pharmacology, 29(3), 325-337. [Link]

  • Ma, L., et al. (2025). Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury. ResearchGate. [Link]

  • Li, Y., et al. (2024). Flexible scaffold-based cheminformatics approach for polypharmacological drug design. Acta Pharmaceutica Sinica B, 14(4), 1541-1554. [Link]

  • Rome, V., et al. (2026). Tertiary Patents on Drugs Approved by the FDA. JAMA Health Forum, 7(1), e255909. [Link]

  • Rome, V., et al. (2026). Tertiary Patents on Drugs Approved by the FDA. JAMA Health Forum, 7(1), e255909. [Link]

  • LookChem. (n.d.). Cas 5292-42-2, 2,3,4,5-TETRAFLUORO-BENZOIC ACID METHYL ESTER. Retrieved from [Link]

  • Bacsa, J., et al. (2022). 3-Methyl-2-(4-methylphenoxy)benzoic acid. IUCrData, 7(8), x220600. [Link]

  • Ahmad, I., et al. (2023). Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based approaches. Frontiers in Chemistry, 11, 1175583. [Link]

  • Ahmad, I., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry, 12, 1360719. [Link]

Sources

Application

Application Notes and Protocols for 3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic Acid as a Building Block for Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Advantage of Fluorination in Kinase Inhibitor Design The incorporation of fluorine into small molecule drug candidates has becom...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorination in Kinase Inhibitor Design

The incorporation of fluorine into small molecule drug candidates has become a cornerstone of modern medicinal chemistry.[1][2] The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[3][4] In the realm of kinase inhibitor development, where achieving high potency and selectivity is paramount, the strategic placement of fluorine-containing moieties can offer a significant advantage.[5] Protein kinases, a large family of enzymes that play a central role in cellular signaling, are key targets in oncology and other therapeutic areas.[6] Dysregulation of kinase activity is a hallmark of many diseases, making them a major focus for drug discovery.[7]

This application note details the use of 3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid as a versatile building block for the synthesis of novel kinase inhibitors. The tetrafluoropropoxy group provides a unique combination of properties, including increased metabolic stability and the potential for favorable interactions within the kinase active site. We present a comprehensive guide, including a plausible synthetic route for the building block itself, its incorporation into a representative kinase inhibitor scaffold, and detailed protocols for the biological evaluation of the resulting compounds.

Physicochemical Properties of the Building Block

A clear understanding of the physicochemical properties of 3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid is essential for its effective application.

PropertyValue
CAS Number 438466-00-3
Molecular Formula C₁₁H₁₀F₄O₃
Molecular Weight 266.19 g/mol
Appearance White to off-white solid
Purity ≥95%

Synthesis of 3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic Acid: A Representative Protocol

While 3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid is commercially available, understanding its synthesis is crucial for derivatization and troubleshooting. A plausible and efficient three-step synthesis is outlined below.

Diagram of the Synthetic Workflow

G cluster_0 Step 1: Radical Bromination cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Ester Hydrolysis start Methyl m-toluate step1_product Methyl 3-(bromomethyl)benzoate start->step1_product NBS, AIBN CCl₄, 70°C step2_start Methyl 3-(bromomethyl)benzoate step2_product Methyl 3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoate step2_start->step2_product NaH, THF 0°C to rt reagent1 2,2,3,3-Tetrafluoropropanol reagent1->step2_product NaH, THF 0°C to rt step3_start Methyl 3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoate step3_product 3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid step3_start->step3_product NaOH, H₂O/MeOH Reflux

Caption: Proposed synthetic route for 3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid.

Protocol 1: Synthesis of Methyl 3-(bromomethyl)benzoate

This initial step involves the free-radical bromination of commercially available methyl m-toluate.[8][9]

Materials:

  • Methyl m-toluate

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Cyclohexane

  • Ethyl acetate

Procedure:

  • In a dry three-necked flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl m-toluate (1.0 eq) in anhydrous CCl₄.

  • Add AIBN (0.05 eq) and NBS (1.1 eq) to the solution.

  • Heat the reaction mixture to 70°C under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a cyclohexane/ethyl acetate (5:1) eluent.[9]

  • Upon completion, cool the mixture to room temperature and filter to remove the succinimide byproduct.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of Methyl 3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoate

This step utilizes a Williamson ether synthesis to couple the brominated intermediate with 2,2,3,3-tetrafluoropropanol.[10][11]

Materials:

  • Methyl 3-(bromomethyl)benzoate

  • 2,2,3,3-Tetrafluoropropanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

Procedure:

  • To a stirred suspension of NaH (1.2 eq) in anhydrous THF at 0°C, add 2,2,3,3-tetrafluoropropanol (1.2 eq) dropwise.

  • Allow the mixture to stir at 0°C for 30 minutes.

  • Add a solution of methyl 3-(bromomethyl)benzoate (1.0 eq) in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Synthesis of 3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic Acid

The final step is the hydrolysis of the methyl ester to the desired carboxylic acid.[12][13]

Materials:

  • Methyl 3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoate

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl), 1 M

Procedure:

  • Dissolve methyl 3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoate (1.0 eq) in a mixture of MeOH and H₂O.

  • Add NaOH (2.0 eq) and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 1 M HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford the final product.

Incorporation into a Representative Kinase Inhibitor Scaffold

The utility of 3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid as a building block is demonstrated by its incorporation into a representative kinase inhibitor scaffold via amide bond formation. A common strategy in kinase inhibitor design is to append substituents to a core heterocycle that interacts with the hinge region of the kinase ATP-binding site.[14] Here, we propose the synthesis of an N-(pyrimidin-4-yl)benzamide derivative.

Diagram of the Amide Coupling Workflow

G cluster_0 Amide Coupling start 3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid product Target Kinase Inhibitor start->product HATU, DIPEA DMF, rt reagent 4-Aminopyrimidine Derivative reagent->product HATU, DIPEA DMF, rt

Caption: General amide coupling reaction to form a kinase inhibitor.

Protocol 4: HATU-Mediated Amide Coupling

This protocol employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent suitable for a wide range of amines.[15]

Materials:

  • 3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid

  • A suitable aminopyrimidine or other amino-heterocycle (e.g., 4-amino-2,6-dimethylpyrimidine)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • To a stirred solution of 3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add the aminopyrimidine derivative (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 4-12 hours, monitoring the reaction by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by preparative HPLC.

Biological Evaluation of the Resulting Kinase Inhibitor

A systematic biological evaluation is necessary to characterize the potency, selectivity, and cellular activity of the newly synthesized inhibitor.

Diagram of the Biological Evaluation Workflow

G cluster_0 Initial Screening & Potency cluster_1 Selectivity Profiling cluster_2 Cellular Activity biochem Biochemical Kinase Assay (IC₅₀ Determination) kinome Kinome-wide Profiling (e.g., KINOMEscan®) biochem->kinome Potent Hits cell_potency Cellular Potency Assay (e.g., Cell Viability) kinome->cell_potency Selective Hits target_engagement Target Engagement Assay (e.g., Western Blot) cell_potency->target_engagement

Caption: A tiered approach for the biological evaluation of a novel kinase inhibitor.

Protocol 5: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of the compound against a target kinase.

Principle: The assay measures the ability of the inhibitor to block the phosphorylation of a substrate by the target kinase. This is often detected using a phosphospecific antibody or by measuring the depletion of ATP.

Procedure:

  • Prepare a serial dilution of the test compound in an appropriate buffer (e.g., DMSO).

  • In a microplate, add the target kinase, a suitable substrate (peptide or protein), and ATP to initiate the reaction.

  • Add the serially diluted test compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time.

  • Stop the reaction and quantify the amount of phosphorylated substrate or remaining ATP using a suitable detection method (e.g., ELISA, fluorescence polarization, or luminescence).

  • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 6: Kinome-wide Selectivity Profiling

To assess the selectivity of the inhibitor, it is crucial to screen it against a broad panel of kinases. Platforms like KINOMEscan® offer a high-throughput method for this purpose.[16][17][18]

Principle: The KINOMEscan® platform utilizes a competition binding assay where test compounds are quantified for their ability to displace a ligand from the active site of a large number of kinases.[16]

Procedure:

  • Submit the test compound to a commercial provider (e.g., Eurofins Discovery).

  • The compound is typically screened at a fixed concentration (e.g., 1 or 10 µM) against a panel of several hundred kinases.

  • The results are reported as the percentage of kinase activity remaining in the presence of the inhibitor.

  • For hits of interest, a dissociation constant (Kd) can be determined by running a dose-response curve.

Protocol 7: Cell-Based Assay for Kinase Inhibition

Cell-based assays are essential to confirm that the inhibitor is active in a physiological context.[8][9][14]

Principle: This assay measures the inhibition of the target kinase's activity within a cellular environment, often by quantifying the phosphorylation of a downstream substrate.

Procedure:

  • Culture a cell line that expresses the target kinase.

  • Treat the cells with various concentrations of the test compound for a specified duration.

  • Lyse the cells and collect the protein extracts.

  • Perform a Western blot analysis using a primary antibody specific for the phosphorylated form of the kinase's substrate and a primary antibody for the total substrate as a loading control.

  • Quantify the band intensities to determine the concentration-dependent inhibition of substrate phosphorylation.

Conclusion

3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid represents a valuable and strategic building block for the development of novel kinase inhibitors. The tetrafluoroalkoxy moiety offers the potential to enhance key drug-like properties, including metabolic stability and target affinity. The synthetic and biological evaluation protocols provided in this application note offer a comprehensive framework for researchers to effectively utilize this building block in their drug discovery programs. By following these methodologies, scientists can efficiently synthesize and characterize new kinase inhibitors with potentially improved therapeutic profiles.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of Methyl 3-(bromomethyl)
  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [Link]

  • DiscoverX. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Amino-3-chloropyridazine. BenchChem.
  • Gfeller, D., et al. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. PLoS Computational Biology, 13(5), e1005521. [Link]

  • Singh, S., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(10), 4065-4089. [Link]

  • Goldstein, D. M., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Journal of Medicinal Chemistry, 54(8), 2647-2653. [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Eurofins Discovery. [Link]

  • MDPI. (n.d.). Special Issue : Fluorine-Containing Pharmaceuticals. MDPI. [Link]

  • Meanwell, N. A. (2011). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews, 111(5), 3389-3432. [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. BYJU'S. [Link]

  • Asymmetric Pharma. (n.d.). The Williamson Ether Synthesis. Asymmetric Pharma.
  • Cichoń, T., et al. (2023). Tuning the Biological Activity of PI3Kδ Inhibitor by the Introduction of a Fluorine Atom Using the Computational Workflow. International Journal of Molecular Sciences, 24(8), 7401. [Link]

  • Wikipedia. (2023). Williamson ether synthesis. Wikipedia. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Amide Coupling Reactions with 2-Fluoro-5-formylbenzoic Acid. BenchChem.
  • Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Stanford Medicine. (n.d.). TK-Targeted Library. Stanford Medicine.
  • Roskoski, R. Jr. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Pharmacological Research, 175, 106037. [Link]

  • Locuson, C. W. 2nd, et al. (2017). Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. Journal of the American Chemical Society, 139(1), 433-444. [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. INiTS.
  • Alemán, P. A., et al. (1999). Hydrolysis and saponification of methyl benzoates. Green Chemistry, 1(1), 65-68. [Link]

  • Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748. [Link]

  • Luceome Biotechnologies. (2022). Cell Based Kinase Assays. Luceome Biotechnologies.
  • Champelovier, P., et al. (2007). Specific inhibition of basal mitogen-activated protein kinases and phosphatidylinositol 3 kinase activities in leukemia cells: a possible therapeutic role for the kinase inhibitors. Experimental Hematology, 35(11), 1735-1746. [Link]

  • Filo. (2025).
  • ChemSpider. (n.d.). Methyl ester hydrolysis. ChemSpider.
  • Reaction Biology. (2022).
  • StatPearls. (2023). Tyrosine Kinase Inhibitors. NCBI Bookshelf. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(Trifluoromethyl)benzoic acid. PubChem. [Link]

  • LookChem. (n.d.). Cas 5292-42-2,2,3,4,5-TETRAFLUORO-BENZOIC ACID METHYL ESTER. LookChem.
  • Google Patents. (n.d.). US6355814B1 - Process for the preparation of 3-hydroxymethyl tetrahydrofuran.

Sources

Method

Application Notes and Protocols for the Derivatization of 3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic Acid for Biological Screening

Abstract This document provides detailed application notes and protocols for the chemical derivatization of 3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid. The carboxylic acid functional group is a crucial pharmacoph...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides detailed application notes and protocols for the chemical derivatization of 3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid. The carboxylic acid functional group is a crucial pharmacophore in many biologically active molecules but can present challenges in terms of bioavailability and cell permeability.[1] Derivatization is a key strategy in medicinal chemistry to modulate these properties and to explore the structure-activity relationship (SAR) of a lead compound. This guide outlines two primary, robust, and high-throughput-compatible derivatization strategies—esterification and amidation—to generate a diverse library of compounds from the parent molecule for biological screening. The protocols are designed for researchers, scientists, and drug development professionals, providing not only step-by-step instructions but also the scientific rationale behind the experimental choices.

Introduction: The Strategic Role of Derivatization

The carboxylic acid moiety is a cornerstone in drug design, present in over 450 marketed drugs, owing to its ability to engage in strong electrostatic and hydrogen bond interactions with biological targets.[1] However, its ionizable nature at physiological pH can limit passive diffusion across biological membranes and lead to metabolic instability.[1] Chemical modification, or derivatization, of the carboxylic acid group into esters or amides can significantly alter a compound's physicochemical properties, including lipophilicity, solubility, and metabolic stability, thereby enhancing its potential as a therapeutic agent.[2][3]

The subject of this guide, 3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid, possesses a unique combination of a flexible, fluorinated aliphatic chain and an aromatic carboxylic acid. The tetrafluoropropoxy group can enhance metabolic stability and binding affinity. Derivatizing the carboxylic acid provides a powerful tool to systematically probe the SAR of this scaffold.

This document details two primary derivatization pathways:

  • Esterification: To produce a library of esters with varying steric and electronic properties.

  • Amidation: To introduce diverse functional groups and potential new hydrogen bond donors/acceptors.

Derivatization Strategies and Protocols

Strategy 1: Esterification of the Carboxylic Acid

Esterification masks the polar carboxylic acid group, generally increasing lipophilicity and potentially improving cell permeability. This can transform the parent acid into a prodrug, which may be hydrolyzed by intracellular esterases to release the active carboxylic acid.[3] We will detail a classic Fischer-Speier esterification, which is a reliable and scalable method.

This acid-catalyzed method is a straightforward approach for generating simple alkyl esters.

Materials:

  • 3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid

  • Anhydrous alcohol (e.g., methanol, ethanol, isopropanol)

  • Concentrated sulfuric acid (H₂SO₄) or Thionyl chloride (SOCl₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • In a round-bottom flask, dissolve 3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid (1 equivalent) in an excess of the desired anhydrous alcohol.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a catalytic amount of concentrated sulfuric acid (0.1 equivalents).

  • Attach a reflux condenser and heat the reaction mixture to reflux for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ester.

  • Purify the product by column chromatography on silica gel or by recrystallization.

Strategy 2: Amidation of the Carboxylic Acid

Amide bond formation is one of the most frequently used reactions in medicinal chemistry.[4] Amides are generally more stable than esters and can introduce additional hydrogen bonding capabilities, which can be critical for target engagement.[2][3] We will utilize a modern and efficient coupling reagent, B(OCH₂CF₃)₃, which has been shown to be effective for a wide range of carboxylic acids and amines.[4][5]

This method avoids harsh reagents and often allows for simple purification.[4][5]

Materials:

  • 3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid

  • Desired primary or secondary amine (1.1 equivalents)

  • Tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃) (1.2 equivalents)

  • Anhydrous solvent (e.g., Toluene or Acetonitrile)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • To a stirred solution of 3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid (1 equivalent) in the chosen anhydrous solvent, add the desired amine (1.1 equivalents).

  • Add B(OCH₂CF₃)₃ (1.2 equivalents) to the mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude amide by column chromatography on silica gel.

Data Presentation and Workflow Visualization

Table of Reaction Parameters
Parameter Esterification (Fischer-Speier) Amidation (B(OCH₂CF₃)₃ mediated)
Starting Acid 3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid
Reagents Anhydrous Alcohol, H₂SO₄ (cat.)Primary/Secondary Amine, B(OCH₂CF₃)₃
Solvent Excess AlcoholToluene or Acetonitrile
Temperature RefluxRoom Temperature
Reaction Time 4-12 hours12-24 hours
Work-up Aqueous washAqueous wash
Purification Column Chromatography/RecrystallizationColumn Chromatography
Expected Yield 60-90%70-95%
Experimental Workflow Diagrams

Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Acid in Alcohol add_cat Add H₂SO₄ Catalyst start->add_cat reflux Reflux (4-12h) add_cat->reflux cool Cool & Concentrate reflux->cool extract Aqueous Wash & Extraction cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Final Ester Product purify->product

Caption: Esterification Workflow Diagram.

Amidation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Acid & Amine in Solvent add_reagent Add B(OCH₂CF₃)₃ start->add_reagent stir Stir at RT (12-24h) add_reagent->stir quench Quench Reaction stir->quench extract Aqueous Wash & Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Final Amide Product purify->product

Caption: Amidation Workflow Diagram.

Analytical Characterization

Following synthesis and purification, it is imperative to confirm the structure and purity of all derivatives. Standard analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the covalent structure of the new ester or amide derivatives.

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.[6]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final products.[7]

Conclusion

The derivatization of 3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid into a library of esters and amides is a critical step in the exploration of its potential as a therapeutic agent. The protocols detailed in this application note provide robust and scalable methods for generating a diverse set of compounds for biological screening. These strategies will enable a thorough investigation of the structure-activity relationship, ultimately guiding the development of novel drug candidates.

References

  • Gomtsyan, A. (2012). Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • Huttunen, K. M., Raunio, H., & Rautio, J. (2011). Prodrugs—from serendipity to rational design. Pharmacological reviews, 63(3), 750-771. Available at: [Link]

  • Patsnap. (2025). Carboxylic Acid Impact on Next-Gen Biomedical Research.
  • Patsnap. (2025). Carboxylic Acid in Pharmaceutical Synthesis: Future Trends.
  • Marquis, B. J., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Chromatographia, 80(12), 1723-1732. Available at: [Link]

  • Allen, C. L., & Williams, J. M. (2013).
  • Toyo'oka, T. (2017). Derivatization-based High-throughput Bioanalysis by LC-MS. ResearchGate. Available at: [Link]

  • Sabatinia, D., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4354-4362. Available at: [Link]

  • Sabatinia, D., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ResearchGate. Available at: [Link]

  • Higashi, T., & Ogawa, S. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PubMed Central. Available at: [Link]

  • González-López, V., et al. (2020). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. PubMed Central. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Tetrafluoropropoxy Ether Synthesis

Welcome to the technical support center for the synthesis of tetrafluoropropoxy ethers. This resource is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tetrafluoropropoxy ethers. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The information provided is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity.

I. Troubleshooting Guide: Addressing Common Synthesis Challenges

This section provides solutions to common problems encountered during the synthesis of tetrafluoropropoxy ethers, focusing on the widely used Williamson ether synthesis.[1][2] This method involves the reaction of an alkoxide with an alkyl halide.[3][4]

Issue 1: Low or No Product Yield

A common frustration in any synthesis is a lower-than-expected yield of the desired product.[5] Several factors can contribute to this issue in tetrafluoropropoxy ether synthesis.

Question: My reaction yield is significantly lower than anticipated. What are the potential causes and how can I improve it?

Answer:

Low yields in Williamson ether synthesis can often be traced back to a few key areas: reagent quality, reaction conditions, and competing side reactions.[5][6]

  • Moisture and Reagent Purity: The Williamson synthesis is highly sensitive to moisture.[6] Water can quench the strong base used to form the alkoxide and can also hydrolyze the alkyl halide.[6]

    • Solution: Ensure all glassware is thoroughly flame-dried or oven-dried before use. Use anhydrous solvents, and ensure your starting materials, particularly the 2,2,3,3-tetrafluoro-1-propanol and the alkyl halide, are free from water and other impurities.[6] The quality of the base is also critical; for instance, sodium hydride (NaH) should be a fine, free-flowing powder. A grayish appearance might indicate deactivation.[6]

  • Inefficient Alkoxide Formation: The first step of the synthesis is the deprotonation of the alcohol to form the alkoxide nucleophile. Incomplete deprotonation will lead to a lower concentration of the active nucleophile and consequently, a lower yield.

    • Solution: Use a sufficiently strong base to ensure complete deprotonation of the 2,2,3,3-tetrafluoro-1-propanol. Sodium hydride (NaH) is a common and effective choice as its byproduct, hydrogen gas, simply bubbles out of the reaction mixture.[3][4] The pKa of alcohols is typically in the range of 16-18, so a base with a conjugate acid pKa greater than 21 is recommended for complete deprotonation.[4]

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters.

    • Solution: While higher temperatures can accelerate the reaction, they can also favor elimination side reactions, especially with secondary alkyl halides.[6][7] A typical temperature range for Williamson ether synthesis is between 50-100 °C.[6] It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction's progress using techniques like Thin-Layer Chromatography (TLC).[6] The optimal reaction time can vary, so monitoring is key to avoid product decomposition from prolonged heating.[6]

  • Poor Nucleophilicity of the Fluorinated Alkoxide: The electron-withdrawing fluorine atoms in 2,2,3,3-tetrafluoro-1-propanol increase its acidity, making deprotonation easier. However, these same fluorine atoms can decrease the nucleophilicity of the resulting alkoxide, slowing down the S(_N)2 reaction.

    • Solution: The use of a phase-transfer catalyst (PTC) can be highly effective in enhancing the reactivity of the alkoxide.[8][9][10] PTCs, such as quaternary ammonium salts, help to transfer the alkoxide from the solid or aqueous phase to the organic phase where the reaction with the alkyl halide occurs.[10][11] This creates a "naked" and more reactive nucleophile.[9]

Issue 2: Formation of Impurities and Side Products

The appearance of unexpected spots on a TLC plate or extra peaks in your NMR spectrum indicates the formation of side products.

Question: I am observing significant impurity formation alongside my desired tetrafluoropropoxy ether. What are the likely side reactions, and how can I minimize them?

Answer:

The primary competing reaction in Williamson ether synthesis is the E2 elimination of the alkyl halide, especially when using sterically hindered or secondary/tertiary alkyl halides.[7][12]

  • Elimination (E2) Side Reaction: The alkoxide is a strong base and can abstract a proton from the alkyl halide, leading to the formation of an alkene instead of the desired ether.[7]

    • Solution: The best way to avoid elimination is to use a primary alkyl halide whenever possible.[3][4] The S(N)2 reaction is most efficient with methyl and primary alkyl halides. Secondary alkyl halides will often give a mixture of substitution and elimination products, while tertiary alkyl halides will almost exclusively undergo elimination.[3] Therefore, when planning your synthesis, if you have a choice between two routes, always choose the one that involves the less sterically hindered alkyl halide.[12]

  • Reaction with Solvent: If the solvent is protic (e.g., an alcohol), it can compete with the intended alcohol in the reaction, leading to the formation of undesired ethers.[13]

    • Solution: Use a polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.[6][14] These solvents are excellent at solvating the cation of the alkoxide, which leaves the anion more exposed and reactive, thereby promoting the desired S(_N)2 reaction.[6]

Issue 3: Reaction Stalls or Fails to Go to Completion

Sometimes a reaction starts but does not proceed to full conversion of the starting materials.

Question: My reaction seems to have stalled, with a significant amount of starting material remaining even after prolonged reaction time. What could be the issue?

Answer:

A stalled reaction can be due to several factors, including poor reagent quality, insufficient activation of the nucleophile, or steric hindrance.

  • Deactivated Base or Alkyl Halide: As mentioned earlier, the base can be deactivated by moisture. The alkyl halide can also degrade over time, especially if it is sensitive to light or air.

    • Solution: Use fresh, high-purity reagents. If using NaH, ensure it is properly stored and handled.

  • Insufficient Nucleophilicity: As discussed, the tetrafluoroalkoxide can be a relatively weak nucleophile.

    • Solution: Consider the use of a phase-transfer catalyst to enhance nucleophilicity.[8][10] Alternatively, switching to a more reactive alkyl halide (e.g., an iodide instead of a chloride) can increase the reaction rate.[3]

  • Steric Hindrance: The S(_N)2 reaction is highly sensitive to steric bulk around the reaction center of the alkyl halide.[3][4]

    • Solution: If your synthesis involves a sterically hindered alkyl halide, you may need to explore alternative synthetic routes that do not rely on an S(_N)2 mechanism.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the practical aspects of tetrafluoropropoxy ether synthesis.

Q1: What are the key safety precautions I should take when working with 2,2,3,3-tetrafluoro-1-propanol?

A1: 2,2,3,3-Tetrafluoro-1-propanol is a flammable liquid and vapor.[15][16] It can cause skin and serious eye irritation, and may cause respiratory irritation if inhaled.[15][17] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[15] Avoid contact with skin and eyes, and do not breathe in the vapors.[17]

Q2: Which base is most suitable for deprotonating 2,2,3,3-tetrafluoro-1-propanol?

A2: Sodium hydride (NaH) is a commonly used and effective base for this purpose.[3][4] It is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, and the hydrogen gas byproduct is easily removed from the reaction system.[3] Other strong bases like potassium hydride (KH) can also be used.[3]

Q3: What is the role of a phase-transfer catalyst (PTC) and when should I use one?

A3: A phase-transfer catalyst facilitates the transfer of a reactant from one phase (e.g., aqueous or solid) to another (e.g., organic) where the reaction occurs.[10][11] In the context of tetrafluoropropoxy ether synthesis, a PTC like a quaternary ammonium salt can transport the tetrafluoroalkoxide anion into the organic phase, increasing its effective concentration and reactivity towards the alkyl halide.[10][11] You should consider using a PTC if you are experiencing low yields or slow reaction rates, particularly if the alkoxide has poor solubility in your chosen organic solvent.[8]

Q4: How can I monitor the progress of my reaction?

A4: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the progress of the reaction.[6] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visually track the consumption of the reactants and the formation of the product. Other analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for more quantitative monitoring.[18]

Q5: What are the best practices for purifying the final tetrafluoropropoxy ether product?

A5: After the reaction is complete, a typical workup involves quenching the reaction, separating the organic and aqueous layers, and then purifying the crude product.[19][20] Purification is often achieved through distillation or column chromatography.[21] Given that many fluorinated ethers are relatively volatile, care must be taken during solvent removal to avoid loss of product.[22]

III. Data and Protocols

Table 1: Typical Reaction Conditions for Williamson Ether Synthesis
ParameterRecommended ConditionRationale
Alcohol 2,2,3,3-Tetrafluoro-1-propanolFluorinated starting material.
Alkyl Halide Primary Alkyl Halide (e.g., R-Br, R-I)Minimizes competing E2 elimination.[3][4]
Base Sodium Hydride (NaH)Strong, non-nucleophilic base for complete deprotonation.[3][4]
Solvent Anhydrous Polar Aprotic (e.g., DMF, THF)Solubilizes reactants and promotes S(_N)2 reaction.[3][6]
Catalyst (Optional) Phase-Transfer Catalyst (e.g., TBAB)Enhances nucleophilicity and reaction rate.[8]
Temperature 50 - 100 °CBalances reaction rate and minimization of side reactions.[6]
Atmosphere Inert (e.g., Nitrogen, Argon)Prevents reaction with atmospheric moisture and oxygen.
Experimental Protocol: Synthesis of 1-ethoxy-2,2,3,3-tetrafluoropropane

This protocol provides a general procedure for the synthesis of a tetrafluoropropoxy ether.

Materials:

  • 2,2,3,3-Tetrafluoro-1-propanol

  • Sodium Hydride (60% dispersion in mineral oil)

  • Ethyl Bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Tetrabutylammonium bromide (TBAB) (optional)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Setup: Under an inert atmosphere (nitrogen or argon), equip a flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Alkoxide Formation: To the flask, add anhydrous THF followed by 2,2,3,3-tetrafluoro-1-propanol (1.0 eq). Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour, or until hydrogen gas evolution ceases.

  • Addition of Alkyl Halide: If using a phase-transfer catalyst, add TBAB (0.1 eq) to the reaction mixture. Cool the mixture back to 0 °C and add ethyl bromide (1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux (around 66 °C for THF). Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess NaH by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and add water and diethyl ether. Separate the layers and extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by distillation.

IV. Visualizations

Diagram 1: General Reaction Scheme for Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack ROH R-OH (2,2,3,3-Tetrafluoro-1-propanol) RO_minus R-O⁻ (Alkoxide) ROH->RO_minus + Base Base Base (e.g., NaH) R_X R'-X (Alkyl Halide) ROR R-O-R' (Tetrafluoropropoxy Ether) RO_minus->ROR + R'-X HX H-Base⁺ + X⁻

Caption: Williamson ether synthesis workflow.

Diagram 2: Troubleshooting Decision Tree for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Reagents Check Reagent Quality (Anhydrous, Pure?) Start->Check_Reagents Check_Base Check Base Activity (Fresh NaH?) Check_Reagents->Check_Base Yes Solution_Reagents Dry Solvents/Reagents Use Fresh Materials Check_Reagents->Solution_Reagents No Check_Conditions Evaluate Reaction Conditions (Temp, Time) Check_Base->Check_Conditions Yes Solution_Base Use Fresh, Active Base Check_Base->Solution_Base No Check_Side_Reactions Assess for Side Reactions (Elimination?) Check_Conditions->Check_Side_Reactions Optimal Solution_Conditions Optimize Temperature Monitor by TLC Check_Conditions->Solution_Conditions Suboptimal Solution_Side_Reactions Use Primary Alkyl Halide Consider PTC Check_Side_Reactions->Solution_Side_Reactions Yes

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic Acid and its Fluorinated Analogs in Drug Discovery

Introduction: The Strategic Role of Fluorine in Medicinal Chemistry The incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design, offering a powerful tool to enhance the pharmacological p...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Medicinal Chemistry

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design, offering a powerful tool to enhance the pharmacological profile of therapeutic candidates.[1] The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the exceptional strength of the carbon-fluorine bond, can profoundly influence a molecule's acidity, lipophilicity, metabolic stability, and binding affinity to its biological target.[1] Among the diverse array of fluorinated motifs, fluoroalkoxy groups have gained significant traction for their ability to fine-tune these properties in a predictable manner. This guide provides an in-depth comparative analysis of 3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid, a molecule featuring a partially fluorinated ether moiety, against its key structural analogs. We will delve into the predicted physicochemical and pharmacological characteristics of this compound and provide a comprehensive framework of experimental protocols to validate these hypotheses, empowering researchers to make informed decisions in their drug development programs.

The 2,2,3,3-Tetrafluoropropoxy Group: A Unique Modulator of Physicochemical Properties

The 2,2,3,3-tetrafluoropropoxy group in the target molecule is a distinctive feature that is anticipated to bestow a unique combination of properties. Unlike the more commonly employed trifluoromethyl (-CF3) or trifluoromethoxy (-OCF3) groups, the tetrafluoropropoxy moiety offers a larger, more lipophilic, and conformationally flexible side chain.[2] The presence of four fluorine atoms on the internal carbons of the propoxy chain is expected to create a strong dipole and significantly increase the metabolic stability of this group by shielding the adjacent C-H bonds from enzymatic attack.[3][4]

The methylene spacer between the tetrafluoropropoxy group and the benzoic acid ring is another crucial structural element. This spacer provides rotational freedom and positions the bulky fluorinated group away from the aromatic ring, which can influence the molecule's interaction with biological targets and its overall conformational preferences.

Comparative Analysis with Fluorinated Analogs

To objectively evaluate the contribution of the 2,2,3,3-tetrafluoropropoxy)methyl moiety to the overall profile of the parent molecule, a comparative analysis with a set of rationally designed analogs is essential. The following analogs are proposed for this comparative study:

  • Analog A: The Non-Fluorinated Counterpart - 3-(Propoxymethyl)benzoic acid: This analog will serve as a baseline to quantify the impact of fluorination on the molecule's properties.

  • Analog B: The Trifluoromethyl Analog - 3-(Trifluoromethyl)benzoic acid: This will allow for a direct comparison with one of the most common fluorine-containing groups in medicinal chemistry.[5]

  • Analog C: The Positional Isomer - 4-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid: This analog will help to understand the influence of the substituent's position on the benzoic acid ring.

Predicted Physicochemical Properties

The following table summarizes the predicted trends in key physicochemical properties for our target molecule and its proposed analogs.

Property3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid (Target)3-(Propoxymethyl)benzoic acid (Analog A)3-(Trifluoromethyl)benzoic acid (Analog B)4-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid (Analog C)
Lipophilicity (logP) HighModerateModerate-HighHigh
Acidity (pKa) Slightly lower than benzoic acidSimilar to benzoic acidLower than benzoic acidSlightly lower than benzoic acid
Metabolic Stability HighLowHighHigh
  • Lipophilicity (logP): The tetrafluoropropoxy group is expected to significantly increase lipophilicity compared to the non-fluorinated analog.[2] The target molecule and Analog C are predicted to have the highest logP values.

  • Acidity (pKa): The electron-withdrawing nature of the fluorine atoms will likely lead to a slight decrease in the pKa of the carboxylic acid group, making it more acidic than the non-fluorinated analog.[1] Analog B, with the strongly withdrawing trifluoromethyl group directly on the ring, is predicted to be the most acidic.

  • Metabolic Stability: The C-F bonds in the tetrafluoropropoxy group are highly resistant to enzymatic cleavage, predicting high metabolic stability for the target molecule and Analog C.[3] Analog A, with its simple propoxy group, is expected to be more susceptible to metabolism.

Experimental Validation Plan

To empirically validate the predicted properties, a detailed experimental plan is outlined below.

Synthesis of Target Molecule and Analogs

A generalized synthetic scheme for the preparation of the target molecule and its analogs would likely involve the Williamson ether synthesis, reacting the appropriate fluorinated or non-fluorinated alcohol with a methyl-substituted benzoic acid ester, followed by ester hydrolysis.

cluster_synthesis General Synthetic Pathway start Substituted Methyl Benzoate intermediate Ester Intermediate start->intermediate Williamson Ether Synthesis alcohol Fluorinated/Non-fluorinated Alcohol alcohol->intermediate final_product Final Benzoic Acid Derivative intermediate->final_product Ester Hydrolysis

Caption: Generalized synthetic workflow.

Physicochemical Characterization

The octanol-water partition coefficient (logP) will be determined using the shake-flask method, which is considered the gold standard.[6]

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Add a small aliquot of the stock solution to a mixture of n-octanol and water.

  • Shake the mixture vigorously to allow for partitioning between the two phases.

  • Centrifuge the mixture to separate the layers.

  • Determine the concentration of the compound in both the n-octanol and water layers using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

  • The logP is the logarithm of P.[7]

The acid dissociation constant (pKa) will be measured by potentiometric titration.[8]

Protocol:

  • Dissolve a precise amount of the test compound in a known volume of water (or a co-solvent system if solubility is low).

  • Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.[9]

  • Record the pH at each addition of the titrant.

  • Plot the pH versus the volume of titrant added.

  • The pKa is the pH at the half-equivalence point of the titration.[9]

Pharmacological Characterization

The metabolic stability of the compounds will be assessed using cryopreserved human hepatocytes.[10][11][12]

Protocol:

  • Thaw and prepare a suspension of cryopreserved human hepatocytes according to the supplier's instructions.

  • Incubate the hepatocytes with the test compound (typically at 1 µM) at 37°C in a shaking water bath.[11]

  • Collect aliquots at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).[10]

  • Terminate the metabolic reactions by adding a quenching solution (e.g., acetonitrile).

  • Analyze the remaining parent compound in each sample by LC-MS/MS.

  • Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the compound.[10]

cluster_metabolic_stability Metabolic Stability Workflow start Incubate Compound with Hepatocytes sampling Collect Samples at Time Points start->sampling quenching Quench Reaction sampling->quenching analysis LC-MS/MS Analysis quenching->analysis data Calculate t1/2 and CLint analysis->data

Caption: In vitro metabolic stability assay workflow.

Given that many benzoic acid derivatives exhibit anti-inflammatory properties by inhibiting COX enzymes, a COX inhibitor screening assay will be performed.[13][14]

Protocol:

  • Prepare a reaction mixture containing assay buffer, heme, and either COX-1 or COX-2 enzyme.[13]

  • Add the test compound at various concentrations to the reaction mixture.

  • Initiate the reaction by adding arachidonic acid.

  • Measure the peroxidase activity of the enzyme colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[13]

  • Calculate the percentage of inhibition at each concentration and determine the IC50 value for each compound against both COX-1 and COX-2.

cluster_cox_pathway COX Signaling Pathway arachidonic_acid Arachidonic Acid cox_enzymes COX-1 / COX-2 arachidonic_acid->cox_enzymes pgg2 PGG2 cox_enzymes->pgg2 pgh2 PGH2 pgg2->pgh2 prostaglandins Prostaglandins pgh2->prostaglandins inflammation Inflammation prostaglandins->inflammation

Caption: The Cyclooxygenase (COX) signaling pathway.

Conclusion

3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid represents an intriguing molecular scaffold with the potential for a unique pharmacological profile due to its distinctive fluorinated side chain. The comparative analysis with rationally selected analogs, coupled with a robust experimental validation plan, provides a clear path forward for elucidating its structure-activity relationships. The protocols detailed in this guide offer a standardized approach to generating the critical data needed to assess the therapeutic potential of this and other novel fluorinated compounds, ultimately accelerating the drug discovery and development process.

References

  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.). Thermo Fisher Scientific.
  • Hep
  • Metabolic stability assay in human, rat, dog or mouse hepatocytes. (2025, August 3). protocols.io.
  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC.
  • COX Colorimetric Inhibitor Screening Assay Kit. (n.d.). Cayman Chemical.
  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (n.d.). PMC.
  • How to Study Slowly Metabolized Compounds Using In Vitro Models. (2023, December 28). WuXi AppTec.
  • In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds. (n.d.). Thermo Fisher Scientific.
  • COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience.
  • A Comprehensive Scientific Review on Fluorinated Ethers in Energy, Pharmaceuticals, and M
  • How is pKa determined?. (2017, April 18). Quora.
  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.).
  • An Introduction to the Acid Dissoci
  • LogP—Making Sense of the Value. (n.d.). ACD/Labs.
  • COX-2 (human) Inhibitor Screening Assay Kit. (n.d.). Cayman Chemical.
  • Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia.pub.
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2026, January 6). ChemRxiv.
  • Calculate reagent log P values to determine solubility characteristics. (n.d.). Thermo Fisher Scientific.
  • Methods to Increase the Metabolic Stability of 18F-Radiotracers. (n.d.). PMC.
  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019, January 30). JoVE.
  • A High-Throughput Method for Lipophilicity Measurement. (n.d.). PMC.
  • Development of Methods for the Determin
  • The Dark Side of Fluorine. (2019, June 20). PMC.
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (n.d.). ChemRxiv.
  • HEXAKIS(2,2,3,3-TETRAFLUOROPROPOXY)PHOSPHAZINE | 58943-98-9. (2024, December 18). ChemicalBook.
  • 4 Determination of pKa of weak acid using PH meter. (2017, July 5). YouTube.
  • Physicochemical Properties and Aquatic Toxicity of Poly- and Perfluorinated Compounds. (2013, January).
  • Anti-hyperlipidemic action of a newly synthesized benzoic acid deriv
  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. (2020, October 23). NIH.
  • 4 Physical and Chemical Properties – PFAS. (n.d.).
  • 2-Fluoro-4-hydroxybenzoic acid | CAS 65145-13-3. (n.d.). Ossila.
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (n.d.). Global Scientific Journal.
  • Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives. (2025, August 6).
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020, November 11).
  • Selected physicochemical aspects of poly- and perfluoroalkylated substances relevant to performance, environment and sustainability-part one. (n.d.). PubMed.
  • 2-amino-3-fluorobenzoic acid. (n.d.). Organic Syntheses.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI.
  • Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)
  • MODERN PHARMACEUTICAL DRUGS FEATURING ALIPHATIC FLUORINE-CONTAINING GROUPS. (n.d.). OUCI.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). PMC.
  • Technical Appendix B.
  • Polyfluorinated Groups in Medicinal Chemistry. (2025, August 9).
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023, May 29). Preprints.org.

Sources

Validation

A Researcher's Guide to the Lipophilicity of Fluorinated Benzoic Acids: A Comparative Analysis

For researchers, scientists, and professionals in drug development, understanding the physicochemical properties of molecules is paramount. Among these, lipophilicity stands out as a critical determinant of a drug candid...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the physicochemical properties of molecules is paramount. Among these, lipophilicity stands out as a critical determinant of a drug candidate's pharmacokinetic and pharmacodynamic profile. It influences everything from solubility and absorption to metabolic stability and target engagement. The strategic introduction of fluorine atoms into a molecular scaffold is a widely employed tactic in medicinal chemistry to modulate these properties. This guide provides an in-depth comparison of the lipophilicity of various fluorinated benzoic acids, offering experimental data and procedural insights to inform rational drug design.

The introduction of fluorine can significantly alter a molecule's electronic and steric properties, leading to changes in acidity (pKa) and lipophilicity (logP).[1][2] These modifications can enhance metabolic stability by blocking sites susceptible to oxidative metabolism and can also influence binding affinity to target proteins.[1]

Comparative Analysis of Physicochemical Properties

The lipophilicity of a compound is commonly expressed as the logarithm of its partition coefficient (logP) between n-octanol and water. This value provides a measure of how a molecule will distribute between a lipidic (membrane-like) and an aqueous environment. The acidity, represented by the pKa value, is also crucial as it determines the ionization state of the molecule at a given pH, which in turn affects its lipophilicity and permeability across biological membranes.

The following table summarizes the experimental logP and pKa values for benzoic acid and a selection of its fluorinated derivatives.

CompoundStructurepKalogP
Benzoic AcidC₆H₅COOH4.19, 4.21.87[3]
2-Fluorobenzoic Acido-FC₆H₄COOH3.27[4][5]1.8[2][6], 1.856[4]
3-Fluorobenzoic Acidm-FC₆H₄COOH3.86[7]2.15[7], 2.163[8]
4-Fluorobenzoic Acidp-FC₆H₄COOH4.142.07
2,4-Difluorobenzoic Acid2,4-F₂C₆H₃COOH3.21[1]1.91[1]
3,5-Difluorobenzoic Acid3,5-F₂C₆H₃COOH3.52 (Predicted)1.663 (Crippen Method), 1.8 (XLogP3)[9]
Pentafluorobenzoic AcidC₆F₅COOH1.602.06

Note: Some values are from different sources and may have slight variations. Predicted values are indicated where experimental data was not available in the search results.

From the data, several trends emerge:

  • Increased Acidity: Fluorination generally increases the acidity (lowers the pKa) of benzoic acid. This is due to the strong electron-withdrawing inductive effect of the fluorine atom, which stabilizes the carboxylate anion. The effect is most pronounced with ortho-substitution (2-fluorobenzoic acid) due to the proximity of the fluorine atom to the carboxylic acid group.

  • Variable Impact on Lipophilicity: The effect of fluorination on logP is more complex. While fluorine is more lipophilic than hydrogen, the introduction of a highly electronegative atom can also increase the molecule's polarity. The position of the fluorine substituent plays a key role. For instance, 3- and 4-fluorobenzoic acids are more lipophilic than benzoic acid, whereas 2-fluorobenzoic acid has a slightly lower or similar logP. The interplay between increased hydrophobic surface area and altered electronic distribution dictates the overall change in lipophilicity.

Structure-Property Relationships

The following diagram illustrates the relationship between the position of fluorine substitution on the benzoic acid ring and the resulting changes in acidity and lipophilicity.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides an in-depth, procedural framework for the proper disposal of 3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid, a compound characterized by its fluorinated alkoxy side chain attached to a benzoic acid core.

The structural features of this molecule—specifically the robust carbon-fluorine bonds and the acidic carboxyl group—necessitate a disposal protocol that is both chemically sound and compliant with stringent environmental regulations. This document will not only outline the necessary steps for disposal but also provide the scientific rationale behind these procedures, ensuring a culture of safety and informed practice within your laboratory.

I. Hazard Assessment and Immediate Safety Protocols

Inferred Hazardous Characteristics:

  • Skin and Eye Irritation: Benzoic acid and its derivatives are known to cause skin and serious eye irritation.[1][2][3] The presence of the fluorinated moiety may enhance these effects.

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[4][5][6]

  • Environmental Persistence: Fluorinated organic compounds, often referred to as "forever chemicals," are characterized by their high thermal and chemical stability due to the strong carbon-fluorine bond.[7][8] This persistence requires specialized disposal methods to prevent environmental accumulation.

Immediate Safety Measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile or butyl rubber), safety goggles with side shields or a face shield, and a lab coat.[2][9]

  • Ventilation: Conduct all handling and initial disposal steps within a certified chemical fume hood to prevent inhalation of any dust or vapors.[9][10]

  • Spill Management: In the event of a spill, evacuate the immediate area. For dry spills, carefully sweep or use a HEPA-filter vacuum to collect the material into a sealed container for disposal.[5][11] Do not use water to clean up spills, as this may spread contamination. Ventilate the area after cleanup is complete.[5]

II. Step-by-Step Disposal Protocol

The disposal of 3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid is governed by the Resource Conservation and Recovery Act (RCRA), which mandates a "cradle-to-grave" approach to hazardous waste management.[12]

Step 1: Waste Identification and Classification

The first crucial step is to classify the waste. Based on its chemical structure, 3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid should be treated as a hazardous waste.[13] It is the generator's responsibility to make this determination.[13] The waste code will depend on the specific formulation and any contaminants present.

Step 2: Segregation and Containerization

  • Segregation: Do not mix this waste with non-hazardous materials or other incompatible chemical waste streams. Keep it segregated from strong oxidizing agents, bases, and reducing agents.[1]

  • Containerization:

    • Use a dedicated, properly labeled hazardous waste container. The container should be made of a material compatible with the chemical (e.g., high-density polyethylene).

    • The label must clearly state "Hazardous Waste" and identify the contents as "3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid." Include the date of accumulation.

    • Keep the container tightly sealed except when adding waste.

Step 3: On-Site Accumulation

Laboratories are designated as Satellite Accumulation Areas (SAAs). Store the sealed and labeled waste container in a designated SAA that is at or near the point of generation and under the control of the operator.

Step 4: Professional Waste Disposal

Due to the persistent nature of fluorinated organic compounds, on-site treatment is generally not feasible or recommended for typical research laboratories.[14] The disposal must be handled by a licensed hazardous waste disposal facility.

  • Engage a Certified Vendor: Your institution's Environmental Health and Safety (EHS) department will have contracts with certified hazardous waste disposal companies. Contact your EHS office to arrange for a pickup.

  • Manifesting: A hazardous waste manifest will be required to track the waste from your facility to its final destination.[14] This documentation is a critical component of RCRA compliance.

Recommended Disposal Technologies:

The U.S. Environmental Protection Agency (EPA) has identified several technologies for the destruction and disposal of per- and polyfluoroalkyl substances (PFAS), which share characteristics with the compound .[15] The most common and effective methods include:

  • High-Temperature Incineration: This is a promising method for the permanent destruction of fluorinated compounds.[8] Incineration at temperatures sufficient to break the carbon-fluorine bond can lead to complete mineralization.[7][15]

  • Hazardous Waste Landfill: Disposal in a specially designed hazardous waste landfill is an option, but it contains the substance rather than destroying it.[8] These landfills have engineered controls to prevent leaching into the environment.[8]

  • Deep Well Injection: This method involves injecting the waste deep into underground geological formations. While a viable option, it is less common for solid chemical waste from laboratories.

The choice of disposal technology will be made by the certified waste disposal facility in accordance with federal and state regulations.

III. Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid.

Caption: Disposal workflow for 3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid.

IV. Conclusion: A Commitment to Safety and Compliance

The proper disposal of 3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid is a multi-step process that demands careful attention to safety protocols and regulatory compliance. By understanding the inherent hazards of this and similar fluorinated compounds, and by adhering to the principles of hazardous waste management, researchers can ensure that their innovative work does not come at the cost of personal safety or environmental integrity. Always consult your institution's Environmental Health and Safety department for specific guidance and to ensure adherence to local, state, and federal regulations.

References

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]

  • EPA Hazardous Waste Management. Axonator. [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. U.S. Environmental Protection Agency. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor.
  • Finding an End to Forever Chemicals. Eurofins USA. [Link]

  • Benzoic Acid – Uses and Safety. VelocityEHS. [Link]

  • SDS of Benzoic Acid: Important Data and Information Collected. KBM Solutions. [Link]

  • Safety Data Sheet Benzoic acid. Redox. [Link]

  • Guidelines for Disposing of PFAs. MCF Environmental Services. [Link]

  • Proper disposal of chemicals. Sciencemadness Wiki. [Link]

  • BENZOIC ACID - Safety Data Sheet. Alpha Resources. [Link]

  • SAFETY DATA SHEET - Benzoic Acid (Acidimetric Standard). National Institute of Standards and Technology. [Link]

  • SAFETY DATA SHEET - 5-Fluoro-2-methylbenzoic acid. Regulations.gov. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.